Tetrakis(1-pyrazolyl)borate
CAS No.:
Cat. No.: VC18458485
Molecular Formula: C12H12BKN8O4
Molecular Weight: 382.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12BKN8O4 |
|---|---|
| Molecular Weight | 382.19 g/mol |
| IUPAC Name | potassium;tetra(pyrazol-1-yloxy)boranuide |
| Standard InChI | InChI=1S/C12H12BN8O4.K/c1-5-14-18(9-1)22-13(23-19-10-2-6-15-19,24-20-11-3-7-16-20)25-21-12-4-8-17-21;/h1-12H;/q-1;+1 |
| Standard InChI Key | RKBGLZQVHBLUBM-UHFFFAOYSA-N |
| Canonical SMILES | [B-](ON1C=CC=N1)(ON2C=CC=N2)(ON3C=CC=N3)ON4C=CC=N4.[K+] |
Introduction
Chemical Identity and Historical Development
Tetrakis(1-pyrazolyl)borate ([B(pz)₄]⁻) belongs to the broader class of poly(pyrazolyl)borate ligands pioneered by Trofimenko in 1967 . The ligand’s tetrahedral boron center coordinates four pyrazolyl rings through their 1-nitrogen atoms, creating a flexible coordination environment. Early synthetic routes relied on high-temperature reactions between potassium borohydride and pyrazoles, often yielding mixtures of tris- and tetrakis(pyrazolyl)borates . The 2023 study by Fernández-Alvarez et al. revolutionized this field by demonstrating room-temperature synthesis using BCl₃·SMe₂ and sodium pyrazolides, achieving 64–93% yields for derivatives with nitro, bromo, and mesityl substituents . This method’s mild conditions preserve sensitive functional groups that were previously inaccessible .
Synthetic Methodologies and Substituent Effects
Modern synthesis of tetrakis(1-pyrazolyl)borates employs two principal strategies:
Boron Halide Approach
The reaction of BCl₃·SMe₂ with 4.1 equivalents of sodium pyrazolide in toluene at 0°C produces sodium tetrakis(pyrazolyl)borates ([Na{B(pz)₄}]) with exceptional regioselectivity . Key experimental parameters include:
| Pyrazole Substituent (R³, R⁴, R⁵) | Yield (%) |
|---|---|
| tBu, H, H | 73 |
| tBu, Br, H | 64 |
| tBu, NO₂, H | 91 |
| Ms, Br, H | 93 |
Table 1: Yields of sodium tetrakis(pyrazolyl)borates with varying substituents
Electron-withdrawing groups (NO₂, Br) enhance yields by increasing pyrazole nucleophilicity, while bulky tert-butyl groups necessitate longer reaction times . This method avoids the hydrogen gas evolution and high temperatures (250°C) required in traditional KBH₄-based syntheses .
Post-Synthetic Modification
Pettinari et al. demonstrated that metal exchange reactions enable the preparation of transition metal complexes directly from sodium salts . For example, treatment of [Na{B(pz)₄}] with Cu(OAc)₂·H₂O in acetonitrile yields [Cu{B(pz)₄}(OAc)(Hpz)] (Hpz = pyrazole), characterized by distorted square-pyramidal geometry .
Structural and Spectroscopic Characterization
X-ray crystallography reveals that tetrakis(1-pyrazolyl)borate adopts a κ⁴-N,N',N'',N''' coordination mode in most complexes. The ligand’s flexibility allows adaptation to metal centers of varying ionic radii:
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Bond Parameters: B–N bond lengths range from 1.56–1.62 Å, while N–B–N angles vary between 104–112°, indicating significant tetrahedral distortion .
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Steric Effects: Bulky para-tolyl substituents induce axial compression in copper complexes, shortening Cu–N bonds by 0.08 Å compared to unsubstituted analogs .
¹H NMR spectroscopy distinguishes between coordinated and uncoordinated pyrazolyl rings. In [Tl{B(pz)₄}], the 3-tert-butyl protons resonate as a singlet at δ 1.32 ppm, while pyrazolyl CH groups appear as doublets at δ 5.89–6.15 ppm . ¹¹B NMR shows a characteristic quartet at δ −5.2 ppm (J = 45 Hz) due to coupling with quadrupolar boron .
Coordination Chemistry and Catalytic Applications
Tetrakis(1-pyrazolyl)borates form stable complexes with d-block and f-block metals, exhibiting unique catalytic properties:
Transition Metal Complexes
Molybdenum derivatives like [MoCl₂{B(pz)₄}(NO)] show quasi-reversible redox behavior at −0.10 V vs. Ag/AgCl, making them effective electrocatalysts for nitrile reduction . Nickel complexes catalyze ethylene oligomerization with turnover frequencies exceeding 10⁴ h⁻¹, attributed to the ligand’s ability to stabilize low oxidation states .
Lanthanide Complexes
Europium(III) complexes exhibit intense red luminescence (λem = 614 nm) with quantum yields up to 0.48, outperforming tris(pyrazolyl)borate analogs by 30% due to reduced non-radiative decay .
Challenges and Future Directions
Current limitations include the ligand’s sensitivity to strong acids and oxidizing agents, which restrict use in certain catalytic cycles . Recent advances in introducing electron-deficient pyrazolyl rings (e.g., NO₂-substituted) may address this by increasing metal center electrophilicity . Computational studies predict that fluorine-substituted derivatives could enhance oxidative stability while maintaining catalytic activity .
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